1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 702669-96-3
VCID: VC3789797
InChI: InChI=1S/C12H22N2O4S/c1-10-2-6-13(7-3-10)19(17,18)14-8-4-11(5-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
SMILES: CC1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O
Molecular Formula: C12H22N2O4S
Molecular Weight: 290.38 g/mol

1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid

CAS No.: 702669-96-3

Cat. No.: VC3789797

Molecular Formula: C12H22N2O4S

Molecular Weight: 290.38 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid - 702669-96-3

Specification

CAS No. 702669-96-3
Molecular Formula C12H22N2O4S
Molecular Weight 290.38 g/mol
IUPAC Name 1-(4-methylpiperidin-1-yl)sulfonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H22N2O4S/c1-10-2-6-13(7-3-10)19(17,18)14-8-4-11(5-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
Standard InChI Key ZCPDNHYCKFESLN-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O
Canonical SMILES CC1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two piperidine rings: one substituted with a 4-methyl group and the other bearing a carboxylic acid moiety. These rings are connected via a sulfonyl (-SO₂-) bridge, which introduces significant polarity and electronic asymmetry. The sulfonyl group acts as a strong electron-withdrawing moiety, while the carboxylic acid provides a site for hydrogen bonding and salt formation .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
CAS Registry Number702669-96-3
Molecular FormulaC₁₂H₂₂N₂O₄S
Molecular Weight290.38 g/mol
DensityNot reported-
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely polar solvents (DMSO, methanol)Inferred

The absence of reported melting/boiling points suggests limited experimental characterization, a common issue with niche synthetic intermediates .

Spectroscopic and Computational Data

While specific spectral data (e.g., NMR, IR) are unavailable for this compound, analogs such as 1-tosylpiperidine-4-carboxylic acid (CID 737840) provide insights. For example:

  • ¹H NMR: Piperidine protons typically resonate at δ 1.4–2.8 ppm, while aromatic protons in tosyl analogs appear at δ 7.3–7.8 ppm .

  • IR: Sulfonyl groups exhibit strong absorption bands near 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) .

Quantum mechanical calculations predict a dipole moment >5 Debye due to the sulfonyl and carboxylic acid groups, suggesting high polarity .

Synthesis and Reactivity

Synthetic Pathways

The synthesis likely involves a two-step process:

  • Sulfonylation: Reacting 4-methylpiperidine with a sulfonyl chloride (e.g., piperidine-4-carboxylic acid sulfonyl chloride) under basic conditions .

  • Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester or nitrile group, though exact details remain undocumented .

Table 2: Comparative Analysis of Related Compounds

Compound NameCASMolecular FormulaKey Differences
1-[(3-Methylpiperidin-1-yl)sulfonyl]...1042779-41-8C₁₂H₂₂N₂O₄SMethyl group at piperidin-3-yl
1-Tosylpiperidine-4-carboxylic acid147636-36-0C₁₃H₁₇NO₄STosyl (p-toluenesulfonyl) group
1-[(2,4-Difluorophenyl)sulfonyl]...-C₁₂H₁₇F₂NO₄SAromatic fluorination

Reactivity Profile

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation. The pKa is estimated at ~4.5–5.0, similar to acetic acid .

  • Sulfonyl Group: Susceptible to nucleophilic displacement (e.g., with amines or thiols) under basic conditions .

  • Piperidine Rings: The 4-methyl group introduces steric hindrance, potentially slowing N-alkylation reactions compared to unsubstituted piperidines .

Applications and Biological Relevance

Pharmaceutical Intermediates

Piperidine sulfonamides are prevalent in drug discovery due to their bioavailability and ability to cross the blood-brain barrier. For example:

  • Anticancer Agents: Analogous sulfonamides inhibit carbonic anhydrase IX, a target in hypoxic tumors .

  • Neurological Therapeutics: Structural similarities to 1'-methyl-[1,4']bipiperidinyl-4-carboxylic acid (CID 2761156) suggest potential GABA receptor modulation .

Material Science

The sulfonyl-carboxylic acid motif could enable metal-organic framework (MOF) synthesis. For instance, 1-[(2,4-difluorophenyl)sulfonyl]piperidine-4-carboxylic acid forms coordination polymers with Cu(II) ions .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial and anticancer activity using in vitro assays.

  • Crystallography: Resolve X-ray structures to elucidate conformational preferences.

  • Derivatization: Explore ester and amide analogs for enhanced pharmacokinetic properties .

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